molecular formula C23H19NO4 B6335945 3-Oxazolidinecarboxylic acid, 5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4R)- CAS No. 205654-83-7

3-Oxazolidinecarboxylic acid, 5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4R)-

Cat. No.: B6335945
CAS No.: 205654-83-7
M. Wt: 373.4 g/mol
InChI Key: VUHAXUDTXAGDSL-NHCUHLMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxazolidinecarboxylic acid, 5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4R)- is a complex organic compound with the molecular formula C23H19NO4 It is characterized by its oxazolidine ring structure, which is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

The synthesis of 3-Oxazolidinecarboxylic acid, 5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4R)- involves several steps. One common synthetic route includes the reaction of diphenylacetic acid with an appropriate oxazolidine derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve more efficient and scalable processes, often utilizing advanced techniques such as continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Oxazolidinecarboxylic acid, 5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4R)- has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction cascades, enzyme inhibition, or activation .

Comparison with Similar Compounds

When compared to similar compounds, 3-Oxazolidinecarboxylic acid, 5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4R)- stands out due to its unique oxazolidine ring structure and the presence of diphenyl groups. Similar compounds include:

These compounds share structural similarities but differ in their substituents and stereochemistry, which can significantly impact their chemical properties and applications.

Properties

IUPAC Name

benzyl (2R,4R)-5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22-20(18-12-6-2-7-13-18)24(21(28-22)19-14-8-3-9-15-19)23(26)27-16-17-10-4-1-5-11-17/h1-15,20-21H,16H2/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHAXUDTXAGDSL-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N2[C@@H](C(=O)O[C@@H]2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701172574
Record name Phenylmethyl (2R,4R)-5-oxo-2,4-diphenyl-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205654-83-7
Record name Phenylmethyl (2R,4R)-5-oxo-2,4-diphenyl-3-oxazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205654-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl (2R,4R)-5-oxo-2,4-diphenyl-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.